Degradation Potency in LNCaP Cells: ARD-266 vs. ARD-61 and ARD-69
ARD-266 achieves a DC50 of 0.5 nM in LNCaP prostate cancer cells, representing a ~14-fold improvement over ARD-61 (DC50 = 7.2 nM in the same cell line) and comparable potency to ARD-69 (DC50 = 0.86 nM), despite incorporating a VHL ligand with Ki = 2–3 μM rather than the high-affinity ligand used in ARD-61 and ARD-69 [1][2]. This demonstrates that linker optimization and weak VHL ligand pairing can maintain or exceed the potency of high-affinity VHL ligand-based PROTACs.
| Evidence Dimension | AR protein degradation DC50 in LNCaP cells |
|---|---|
| Target Compound Data | 0.5 nM (ARD-266) |
| Comparator Or Baseline | ARD-61: 7.2 nM; ARD-69: 0.86 nM |
| Quantified Difference | ARD-266 is ~14-fold more potent than ARD-61; approximately equipotent to ARD-69 |
| Conditions | Western blot-based AR protein quantification in LNCaP cells after 24 h treatment; data compiled from primary references [1] and [2] and summarized in review [3]. |
Why This Matters
For procurement decisions, ARD-266 offers a best-in-series degradation potency among VHL-recruiting AR PROTACs while uniquely demonstrating that high E3 ligase ligand affinity is not a prerequisite for potent degradation, making it a mechanistically distinct tool compound.
- [1] Han X, Zhao L, Xiang W, et al. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. J Med Chem. 2019;62(24):11218-11231. doi:10.1021/acs.jmedchem.9b01393 View Source
- [2] Han X, Wang C, Qin C, et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. J Med Chem. 2019;62(2):941-964. doi:10.1021/acs.jmedchem.8b01631 View Source
- [3] Chen Y, Liu J, Wang S. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. Front Endocrinol. 2022;13:839857. doi:10.3389/fendo.2022.839857 View Source
